(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate typically involves the reaction of aziridine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Substitution Reactions: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Acids and Bases: HCl (Hydrochloric acid), NaOH (Sodium hydroxide)
Major Products
Ring-Opened Products: Amino alcohols, thiol alcohols
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary alcohols
Scientific Research Applications
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and ability to form stable derivatives.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and medicinal chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
- Aziridine-2-carboxylic acid derivatives
Uniqueness
(S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and stability. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Properties
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)aziridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)12-7(11)9-4-6(9)5-10/h6,10H,4-5H2,1-3H3/t6-,9?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQLGGGUSYWKT-AADKRJSRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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